molecular formula C14H13NO2 B1421739 2-(2-Methylbenzoyl)-6-methoxypyridine CAS No. 1187167-55-0

2-(2-Methylbenzoyl)-6-methoxypyridine

Cat. No.: B1421739
CAS No.: 1187167-55-0
M. Wt: 227.26 g/mol
InChI Key: BLWZNFYQCUVTIF-UHFFFAOYSA-N
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Description

2-(2-Methylbenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a methyl group attached to the benzoyl moiety and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

6-Methoxypyridine+2-Methylbenzoyl chlorideThis compound+HCl\text{6-Methoxypyridine} + \text{2-Methylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-Methoxypyridine+2-Methylbenzoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Solvent selection, temperature control, and the use of catalysts can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution at the methoxy position.

Major Products:

    Oxidation: 2-(2-Carboxybenzoyl)-6-methoxypyridine

    Reduction: 2-(2-Methylbenzyl)-6-methoxypyridine

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylbenzoyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    2-(2-Methylbenzoyl)pyridine: Lacks the methoxy group, which can affect its reactivity and applications.

    2-(2-Methoxybenzoyl)-6-methylpyridine: The positions of the methoxy and methyl groups are interchanged, leading to different chemical properties.

    2-Benzoyl-6-methoxypyridine: Lacks the methyl group, which can influence its chemical behavior and applications.

Uniqueness: 2-(2-Methylbenzoyl)-6-methoxypyridine is unique due to the specific positioning of the methyl and methoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-3-4-7-11(10)14(16)12-8-5-9-13(15-12)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWZNFYQCUVTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237367
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-55-0
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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